5-Nitroisoindoline

CAS No.: 46053-72-9

Cat. No.: VC3729213

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46053-72-9 |

|---|---|

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | 5-nitro-2,3-dihydro-1H-isoindole |

| Standard InChI | InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2 |

| Standard InChI Key | UYSFPRNOPWMPJW-UHFFFAOYSA-N |

| SMILES | C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

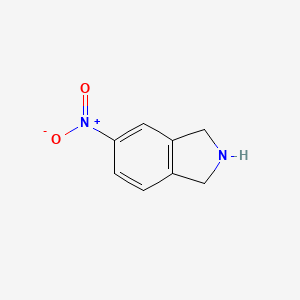

5-Nitroisoindoline (C₈H₈N₂O₂) consists of an isoindoline core structure with a nitro group (-NO₂) attached at the 5-position. The isoindoline structure comprises a benzene ring fused with a five-membered nitrogen-containing ring. The parent compound has a molecular weight of approximately 164.16 g/mol and is registered in PubChem with CID 6424469 .

The physical and chemical properties of 5-nitroisoindoline and some of its key derivatives are summarized in Table 1.

Table 1: Chemical Properties of 5-Nitroisoindoline and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Characteristics |

|---|---|---|---|

| 5-Nitroisoindoline | C₈H₈N₂O₂ | ~164.16 | Isoindoline core with nitro group at position 5 |

| 5-Nitroisoindoline hydrochloride | C₈H₉ClN₂O₂ | ~200.62 | Salt form with improved stability |

| 1,1,3,3-Tetraethyl-5-nitroisoindoline | C₁₆H₂₄N₂O₂ | 276.38 | Four ethyl groups on the nitrogen ring |

| 5-Nitroisoindoline-1,3-dione | C₈H₄N₂O₄ | 192.13 | Contains additional carbonyl groups |

The nitro group in 5-nitroisoindoline significantly influences its chemical behavior, making it more reactive in certain chemical transformations. This enhanced reactivity is particularly valuable in synthetic organic chemistry where it serves as an intermediate for more complex molecules .

Physical Properties

Synthesis Methods

Nitration Approach

One common synthesis approach involves the nitration of the isoindoline structure. This typically employs an electrophilic aromatic substitution reaction using nitric acid with concentrated sulfuric acid as a catalyst. This reaction generates a nitronium ion (NO₂⁺) that attacks the benzene ring of the isoindoline structure .

Similar to the synthesis of 1,1,3,3-tetramethyl-5-nitroisoindoline described in the literature, the procedure generally involves:

-

Dissolving the isoindoline precursor in concentrated sulfuric acid

-

Adding fuming nitric acid dropwise at controlled low temperatures (typically between -5°C and 0°C)

-

Careful monitoring of the reaction temperature due to exothermic nature

-

Neutralization of the reaction mixture with sodium hydroxide

-

Extraction with an organic solvent such as dichloromethane

This method has shown high yields for related compounds, with reported yields of up to 98.7% for tetramethyl derivatives .

Structural Characteristics

The structural features of 5-nitroisoindoline significantly impact its chemical behavior and applications. Based on crystallographic data of related compounds, we can infer certain structural characteristics.

Ring System Conformation

In the crystal structure of 1,1,3,3-tetraethyl-5-nitroisoindoline, the isoindoline ring system is approximately planar with minimal deviation. This planarity likely extends to the parent 5-nitroisoindoline compound as well. The nitro group typically adopts a coplanar orientation with the aromatic system, forming dihedral angles of approximately 5-6° as observed in the tetraethyl derivative .

This planarity enables efficient electronic delocalization throughout the molecule, contributing to its stability and reactivity patterns. The structural rigidity of the fused ring system provides a well-defined molecular geometry that can be advantageous in applications requiring specific spatial arrangements.

Applications and Uses

5-Nitroisoindoline has several important applications across different fields, primarily due to its reactive functional groups and versatile structure.

Organic Synthesis

As an intermediate compound, 5-nitroisoindoline serves as a precursor for various chemical transformations. The nitro group can be readily reduced to an amino group, opening pathways to numerous derivatives with diverse applications . For example:

-

The nitro group can be converted to isothiocyanates, creating compounds useful for spin labeling applications

-

It can serve as a building block for more complex heterocyclic systems

-

The molecule can undergo further substitution reactions to introduce additional functional groups

Pharmaceutical Applications

Derivatives of 5-nitroisoindoline have shown potential in pharmaceutical research. Recent studies have explored certain derivatives as cereblon (CRBN) effectors, which have implications for the development of targeted protein degradation therapeutics . These compounds may interact with specific protein targets, making them valuable in drug discovery efforts.

The tetraethyl and tetramethyl derivatives of 5-nitroisoindoline have been investigated as precursors for spin-labeling applications in RNA research . This indicates potential applications in studying biological macromolecules and their interactions.

| Hazard Code | Description | Warning Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |

Standard precautionary measures include:

-

Wearing appropriate personal protective equipment including gloves, eye protection, and lab coats

-

Working in well-ventilated areas or fume hoods

-

Avoiding skin contact, ingestion, and inhalation

-

Proper storage in sealed containers away from incompatible materials

Derivatives and Related Compounds

Several important derivatives of 5-nitroisoindoline have been developed and studied, each with unique properties and applications.

Alkylated Derivatives

1,1,3,3-Tetraethyl-5-nitroisoindoline (C₁₆H₂₄N₂O₂) features four ethyl groups attached to the nitrogen atoms of the isoindoline ring. This derivative exhibits a low melting point (297-298 K) and has been studied for its potential as a precursor in the synthesis of spin labels for RNA . The crystal structure reveals that the molecule maintains planarity in the isoindoline ring system, with the nitro group adopting a slight angle relative to this plane.

Similarly, 1,1,3,3-tetramethyl-5-nitroisoindoline represents another important derivative with four methyl groups at the same positions. This compound has been synthesized with high yields (up to 93%) and serves as an intermediate in various applications .

Functionalized Derivatives

5-Nitroisoindoline-1,3-dione (C₈H₄N₂O₄) represents a related compound with additional carbonyl functionalities. With a molecular weight of 192.13 g/mol and a higher melting point of approximately 206°C, this compound serves as a crucial intermediate in organic synthesis. It finds applications in the production of dyes, pigments, and various organic compounds through reactions such as Schiff base formation and aza-Michael additions .

Some reduced derivatives, such as 5-amino analogs, have shown promise as CRBN effectors with potential applications in targeted protein degradation. For instance, compound "5a" mentioned in the research literature demonstrated the ability to reduce IKZF3 levels by almost 40%, suggesting potential therapeutic applications .

Current Research and Future Directions

Current research on 5-nitroisoindoline and its derivatives focuses on several promising areas:

Medicinal Chemistry Applications

Recent investigations have explored the use of certain nitroisoindoline derivatives as cereblon effectors capable of inducing targeted protein degradation. This represents a cutting-edge approach in drug discovery, where specific proteins can be selectively degraded through the ubiquitin-proteasome system . Compounds derived from or related to 5-nitroisoindoline have shown varying degrees of efficacy in degrading neo-substrate proteins such as IKZF3, suggesting potential applications in treating diseases where protein degradation is therapeutically beneficial.

Material Science Applications

The structural properties of 5-nitroisoindoline derivatives make them potentially valuable in material science applications. The planarity of the ring system, combined with the electron-withdrawing properties of the nitro group, creates interesting electronic characteristics that could be exploited in the development of functional materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume